Cas no 6641-61-8 (4-(4-nitrophenoxy)-1,1'-biphenyl)

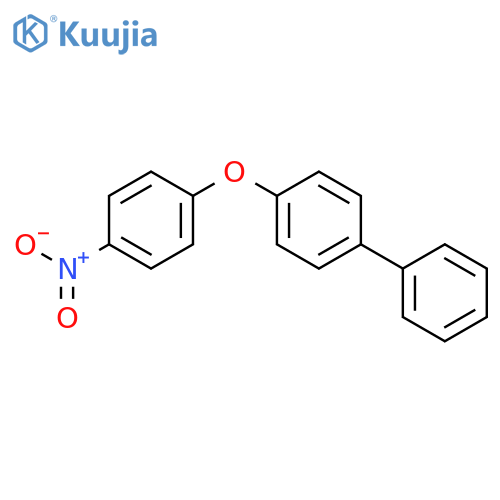

6641-61-8 structure

商品名:4-(4-nitrophenoxy)-1,1'-biphenyl

4-(4-nitrophenoxy)-1,1'-biphenyl 化学的及び物理的性質

名前と識別子

-

- 1,1'-Biphenyl,4-(4-nitrophenoxy)-

- 1-(4-nitrophenoxy)-4-phenylbenzene

- 4-(4-nitrophenoxy)biphenyl

- 4-(4-Nitro-phenoxy)-biphenyl

- 4-Nitro-1-(biphenylyl-(4)-oxy)-benzol

- 4'-Phenyl-4-nitro-diphenylaether

- AC1L664A

- AC1Q21H6

- Biphenyl-4-yl-(4-nitro-phenyl)-aether

- biphenyl-4-yl-(4-nitro-phenyl)-ether

- F0037-3842

- NSC47658

- Oprea1_288740

- Oprea1_301411

- SureCN1284365

- 4-(4-nitrophenoxy)-1,1'-biphenyl

- NSC 47658

- DTXSID50286796

- 1,1'-Biphenyl, 4-(4-nitrophenoxy)-

- Benzene, 1-(4-biphenyloxy)-4-nitro-

- NSC-47658

- 6641-61-8

- 4-(biphenyl-4-oxy)-1-nitrobenzene

- 4-(4-Nitrophenoxy)-1,1'-biphenyl #

- SCHEMBL1284365

- AKOS000747545

-

- インチ: InChI=1S/C18H13NO3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H

- InChIKey: XDVFITWKTSKXEB-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 291.08959

- どういたいしつりょう: 291.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 346

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55Ų

- 疎水性パラメータ計算基準値(XlogP): 5.3

じっけんとくせい

- PSA: 52.37

- LogP: 5.57730

4-(4-nitrophenoxy)-1,1'-biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0037-3842-2μmol |

4-(4-nitrophenoxy)-1,1'-biphenyl |

6641-61-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0037-3842-15mg |

4-(4-nitrophenoxy)-1,1'-biphenyl |

6641-61-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0037-3842-3mg |

4-(4-nitrophenoxy)-1,1'-biphenyl |

6641-61-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0037-3842-5μmol |

4-(4-nitrophenoxy)-1,1'-biphenyl |

6641-61-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0037-3842-20μmol |

4-(4-nitrophenoxy)-1,1'-biphenyl |

6641-61-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0037-3842-5mg |

4-(4-nitrophenoxy)-1,1'-biphenyl |

6641-61-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| A2B Chem LLC | AY70385-1mg |

1,1'-Biphenyl,4-(4-nitrophenoxy)- |

6641-61-8 | 1mg |

$245.00 | 2024-04-19 | ||

| A2B Chem LLC | AY70385-10mg |

1,1'-Biphenyl,4-(4-nitrophenoxy)- |

6641-61-8 | 10mg |

$291.00 | 2024-04-19 | ||

| A2B Chem LLC | AY70385-50mg |

1,1'-Biphenyl,4-(4-nitrophenoxy)- |

6641-61-8 | 50mg |

$504.00 | 2024-04-19 | ||

| Life Chemicals | F0037-3842-10μmol |

4-(4-nitrophenoxy)-1,1'-biphenyl |

6641-61-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

4-(4-nitrophenoxy)-1,1'-biphenyl 関連文献

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

6641-61-8 (4-(4-nitrophenoxy)-1,1'-biphenyl) 関連製品

- 2143-90-0(4-Methoxy-4'-nitro-1,1'-biphenyl)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 857369-11-0(2-Oxoethanethioamide)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量